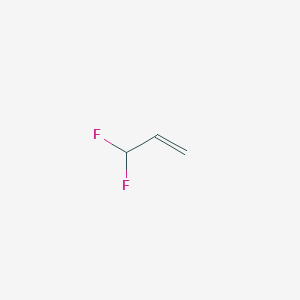

3,3-Difluoroprop-1-ene

Description

Contextualization within Modern Fluorinated Organic Chemistry Research

The introduction of fluorine into organic compounds can dramatically alter their physical, chemical, and biological properties. researchgate.net The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting enhanced metabolic stability to drug candidates. numberanalytics.com Furthermore, fluorine's high electronegativity can influence a molecule's acidity, basicity, and conformational preferences, leading to improved binding affinity and bioavailability. numberanalytics.comthieme-connect.com This has led to a surge in the development of new fluorination methodologies and the synthesis of novel fluorinated compounds. researchgate.netnumberanalytics.com The pursuit of molecules with unique properties for applications in energy storage, such as in lithium-ion batteries and fuel cells, further underscores the importance of this research area. numberanalytics.com

Strategic Importance of 3,3-Difluoroprop-1-ene as a Key Building Block and Research Substrate

This compound, with its geminal difluoro group adjacent to a reactive double bond, serves as a valuable synthon for introducing the difluoromethyl group (CF2) into a wide array of molecular architectures. This "difluoropropenylation" allows for the construction of more complex fluorinated molecules that are otherwise difficult to access. Its utility is demonstrated in its reactions, such as in the synthesis of difluorohomoallyl alcohols through reactions with aldehydes in the presence of indium powder. thieme-connect.com The compound's ability to participate in various chemical transformations, including substitution and addition reactions, makes it a crucial component in the development of new materials and pharmaceuticals. For instance, it has been used in the synthesis of novel anti-inflammatory drugs, where it facilitates the formation of critical functional groups that enhance therapeutic efficacy.

Historical Overview of Research Pertaining to Geminal Difluoroalkenes

The study of geminal difluoroalkenes, the class of compounds to which this compound belongs, has gained considerable momentum over the past few decades. researchgate.net Initially, the synthesis of these compounds was often challenging. nih.gov However, the development of new synthetic methods, such as Wittig-type carbonyl olefination, has made them more accessible. researchgate.netnih.gov Research has shown that the geminal difluoroalkene motif is present in some bioactive molecules and that these compounds are versatile intermediates for creating highly functionalized alkenes. researchgate.netnih.gov The unique reactivity of the C-F bond in these structures has also been a subject of intense investigation, leading to the development of novel C-F bond functionalization strategies. researchgate.net

Current Research Landscape and Emerging Trends in Fluorinated Propene Chemistry

The field of fluorinated propene chemistry is continually evolving, driven by the demand for new materials and biologically active compounds. nih.govmordorintelligence.com A significant trend is the development of more sustainable and efficient synthetic protocols, including the use of transition-metal-free reaction conditions. researchgate.netresearchgate.net For example, base-promoted reactions of 3-bromo-3,3-difluoroprop-1-ene (B1268304) with various nucleophiles provide a direct route to N-(difluoropropenyl)amides and amines. researchgate.netresearchgate.net Furthermore, visible-light-promoted photoredox catalysis is emerging as a powerful tool for the functionalization of gem-difluoroalkenes. colab.ws Researchers are also exploring the use of fluorinated propenes in the synthesis of advanced materials, such as organosilicon compounds and fluoropolymers with tailored properties. The separation of fluorinated propane (B168953) and propylene (B89431) mixtures, crucial for producing high-purity gases for industrial applications, is another active area of research. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C₃H₄F₂ |

| Molar Mass | 78.06 g/mol |

| Boiling Point | Not readily available |

| Density | Not readily available |

| CAS Number | 421-03-4 (for 3-chloro-3,3-difluoroprop-1-ene) |

Structure

3D Structure

Properties

IUPAC Name |

3,3-difluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F2/c1-2-3(4)5/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMFHKJRHRUGNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30503615 | |

| Record name | 3,3-Difluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

430-62-6 | |

| Record name | 3,3-Difluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,3 Difluoroprop 1 Ene and Its Derivatives

Established Synthetic Pathways and Precursor Chemistry

Established methods for synthesizing 3,3-difluoroprop-1-ene and its analogues often rely on the transformation of readily available halogenated precursors through fundamental reaction types such as dehydrohalogenation and olefination.

The synthesis of fluorinated propenes can be achieved through the dehydrohalogenation of polyhalogenated propane (B168953) precursors. A relevant starting material in this class is 1,1,1,3,3-pentachloropropane. scbt.com The conversion of such compounds to a difluoropropene derivative typically involves a multi-step process.

Wittig-type olefination reactions represent a direct and versatile method for the synthesis of gem-difluoroalkenes from carbonyl compounds. beilstein-journals.orgnih.gov This strategy is particularly effective for converting aldehydes and activated ketones into the desired 1,1-difluoroalkene products. nih.gov The reaction is believed to proceed through an undetected difluoromethylene phosphonium (B103445) ylide, which is generated in situ. beilstein-journals.orgnih.gov

Several reagent combinations are employed to facilitate this transformation. One common system involves the use of (chlorodifluoromethyl)trimethylsilane (B179667) (TMSCF₂Cl) and triphenylphosphine (B44618) (PPh₃). beilstein-journals.orgnih.gov An alternative and effective method utilizes potassium 2-bromo-2,2-difluoroacetate (BrCF₂CO₂K) with triphenylphosphine in a solvent like DMF. orgsyn.org The mechanism initiates with the formation of an active ylide species, which then attacks the carbonyl carbon of an aldehyde or ketone. orgsyn.org Subsequent cycloreversion of an oxaphosphetane intermediate yields the final gem-difluoroalkene and triphenylphosphine oxide. orgsyn.org This methodology is applicable to a wide variety of aldehydes, including those with sensitive functional groups, providing a scalable route to gem-difluoroalkenes. orgsyn.orgorgsyn.org

Table 1: Examples of gem-Difluoroolefination of Aldehydes This table is generated based on research findings and illustrates the versatility of the Wittig-type reaction.

| Starting Aldehyde | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Formylbenzonitrile | BrCF₂CO₂K, PPh₃, DMF | 4-(2,2-Difluorovinyl)benzonitrile | 86% | orgsyn.org |

| 4-Nitrobenzaldehyde | TMSCF₂Cl, PPh₃ | 1-(2,2-Difluorovinyl)-4-nitrobenzene | 91% | nih.gov |

| Benzaldehyde | TMSCF₂Cl, PPh₃ | (2,2-Difluorovinyl)benzene | 85% | nih.gov |

| Cyclohexanecarboxaldehyde | TMSCF₂Cl, PPh₃ | (2,2-Difluorovinyl)cyclohexane | 75% | nih.gov |

Fluorinated building blocks, particularly 3-bromo-3,3-difluoropropene, serve as crucial precursors for the synthesis of a diverse range of this compound derivatives. chemimpex.com This bromo-difluoro compound is a versatile intermediate for introducing the gem-difluoroallyl moiety into various molecular scaffolds. chemimpex.com

A significant application of 3-bromo-3,3-difluoropropene is in transition metal-catalyzed cross-coupling reactions. For example, it can undergo highly regioselective arylation and carbonylative arylation reactions catalyzed by nickel complexes. wiley.comnih.gov Furthermore, indium-mediated reactions of 3-bromo-3,3-difluoropropene with aldehydes provide an efficient route to 1-substituted-2,2-difluorobut-3-en-1-ols, which are valuable fluorinated alcohol derivatives. researchgate.net

While direct generation from fluorinated alcohols is less commonly detailed for the parent compound, the synthesis of fluorinated alcohols as precursors is a well-established field. nih.gov Processes exist for producing fluorinated alcohols through the hydrolysis of fluorinated alkyl halides, which could theoretically be subjected to dehydration to form the corresponding alkene. google.com

While this compound itself does not exhibit stereoisomerism at the double bond, the principles of stereoselective synthesis are paramount when preparing its derivatives or other related fluorinated alkenes. nih.gov Controlling the geometry (E/Z) of the double bond or the configuration of new stereocenters is a central challenge in organofluorine chemistry.

Several methodologies have been developed for the stereoselective synthesis of various fluoroalkenes.

Au(I) Catalysis: Gold(I)-catalyzed hydrofluorination of functionalized alkynes can produce Z-vinyl fluorides with high regioselectivity and stereoselectivity, where a directing group guides the addition of HF. nih.gov

Hydrodefluorination: A stereoselective hydrodefluorination of trifluoromethylated alkenes using LiAlH₄ can yield terminal monofluoroalkenes, with a preference for the E isomer. organic-chemistry.org This reaction is thought to proceed via a hydroalumination followed by a stereoselective fluoride (B91410) elimination. organic-chemistry.org

Tandem Fluorination–Desulfonation: An approach for synthesizing Z-monofluoroalkenes from alkyl triflones involves an electrophilic fluorination followed by a highly stereoselective E2 elimination. rsc.org

Biocatalysis: Engineered myoglobin-based catalysts have been used for the stereoselective cyclopropanation of gem-difluoroalkenes, demonstrating excellent diastereoselectivity and enantioselectivity for a transformation that is challenging with traditional chemocatalysts. wiley.com

These examples highlight the sophisticated strategies required to achieve stereocontrol in the synthesis of complex fluorinated molecules.

Novel and Emerging Synthetic Strategies

The field continues to evolve with the development of new catalytic systems that offer improved efficiency, selectivity, and functional group tolerance for the synthesis of this compound derivatives.

Modern catalytic methods provide powerful tools for the functionalization of fluorinated building blocks. A prominent example is the nickel-catalyzed γ-regioselective functionalization of 3-bromo-3,3-difluoropropene. wiley.comnih.gov This strategy allows for the efficient synthesis of various gem-difluoroalkenes through arylation or carbonylative arylation with arylboronic acids under mild conditions. wiley.comnih.gov The reaction exhibits high efficiency and tolerates a wide range of functional groups. nih.gov Mechanistic studies suggest a radical pathway is likely involved in this transformation. wiley.com

Table 2: Nickel-Catalyzed γ-Arylation of 3-Bromo-3,3-difluoropropene This table presents selected examples from research on the nickel-catalyzed synthesis of this compound derivatives.

| Arylboronic Acid | Product | Yield | Reference |

|---|---|---|---|

| 4-Methoxyphenylboronic acid | 1-(3,3-Difluoroprop-2-en-1-yl)-4-methoxybenzene | 95% | wiley.com |

| 4-Acetylphenylboronic acid | 1-(4-(3,3-Difluoroprop-2-en-1-yl)phenyl)ethan-1-one | 88% | wiley.com |

| Naphthalen-2-ylboronic acid | 2-(3,3-Difluoroprop-2-en-1-yl)naphthalene | 92% | wiley.com |

| Thiophen-2-ylboronic acid | 2-(3,3-Difluoroprop-2-en-1-yl)thiophene | 75% | wiley.com |

In addition to nickel catalysis, other transition metals are effective. Palladium(0)-catalyzed fluorinated Heck reactions have been used to synthesize 3-trifluoromethylated 1,3-butadienes from 2-bromo-3,3,3-trifluoropropene and acrylamides, showcasing another route to complex fluorinated dienes. researchgate.net Copper-catalyzed reactions have also been developed for the synthesis of difluorovinyl compounds from hydrazones. researchgate.net These catalytic advancements represent the forefront of synthetic strategies for accessing structurally diverse and valuable fluorinated molecules.

This article provides a focused examination of the chemical compound this compound, with a specific emphasis on its synthesis. The content is structured to explore various synthetic methodologies, including those catalyzed by transition metals, metal-free and organocatalytic approaches, and photoredox catalysis. Additionally, it delves into fluorination techniques that lead to the difluoropropene core and discusses the application of green chemistry principles in its synthesis.

1

The synthesis of this compound and its derivatives is a significant area of research due to the unique properties conferred by the difluoromethylene group. Various synthetic strategies have been developed to construct this valuable structural motif.

1 Transition Metal-Catalyzed Syntheses (e.g., Palladium-catalyzed oxylallylation with 3-bromo-3,3-difluoroprop-1-ene)

Transition metal catalysis offers powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and these methods have been successfully applied to the synthesis of derivatives of this compound. sioc-journal.cnsioc-journal.cn A notable example is the palladium-catalyzed oxylallylation of alkynone oxime ethers using 3-bromo-3,3-difluoroprop-1-ene (B1268304) as a key reagent. peeref.comresearchgate.netnih.govresearchgate.net This reaction provides a direct pathway to gem-difluorinated isoxazole (B147169) derivatives, which are challenging to synthesize through conventional methods. peeref.comnih.gov The process is characterized by its high atom and step economy, as well as its compatibility with a wide range of functional groups, affording the desired products in moderate to good yields. peeref.comresearchgate.netnih.govresearchgate.net

The utility of palladium catalysis extends to other transformations involving fluorinated building blocks. For instance, Pd(0)-catalyzed fluorinated Heck reactions have been developed for the synthesis of trifluoromethylated 1,3-butadienes. researchgate.net These reactions demonstrate high regioselectivity and tolerance for various functional groups. researchgate.net

Table 1: Examples of Palladium-Catalyzed Reactions in the Synthesis of Fluorinated Olefins

| Reaction Type | Key Reagents | Product Class | Key Features | Reference |

|---|---|---|---|---|

| Oxylallylation | Alkynone oxime ethers, 3-bromo-3,3-difluoroprop-1-ene, Palladium catalyst | gem-Difluorinated isoxazoles | High atom and step economy, good functional group compatibility | peeref.comresearchgate.netnih.gov |

| Fluorinated Heck Reaction | 2-bromo-3,3,3-trifluoropropene, Acrylamides, Pd(0) catalyst | 3-Trifluoromethylated 1,3-butadienes | High regioselectivity, good to excellent yields | researchgate.net |

2 Metal-Free and Organocatalytic Methods for Fluorinated Olefin Synthesis

In addition to transition metal-catalyzed methods, metal-free and organocatalytic approaches have emerged as powerful strategies for the synthesis of fluorinated olefins, including derivatives of this compound. These methods often offer advantages in terms of cost, toxicity, and operational simplicity.

An efficient, transition-metal-free synthesis of N-(difluoropropenyl)amides and amines has been reported. thieme-connect.com This method involves the reaction of 3-bromo-3,3-difluoroprop-1-ene with N-methylanilines or N-arylacrylamides under simple base-promoted conditions, leading to the elimination of a molecule of hydrogen bromide (HBr) to yield the target compounds. researchgate.netthieme-connect.com This approach avoids the need for metal catalysts, which can sometimes lead to product contamination. thieme-connect.com

Organocatalysis has also been successfully employed in the enantioselective synthesis of fluorinated compounds. For example, chiral tertiary amines have been used to catalyze the asymmetric addition of fluorinated compounds to ketimines. researchgate.net Furthermore, chiral aryl iodides have been utilized as catalysts in the fluorination of allylic amines, providing access to enantioenriched fluorine-containing molecules. researchgate.net These organocatalytic methods represent a significant advancement in the stereoselective synthesis of complex fluorinated structures.

3 Photoredox Catalysis in Defluorinative Transformations

Photoredox catalysis has become a transformative tool in modern organic synthesis, enabling a wide range of reactions under mild conditions using visible light. sigmaaldrich.com This approach has been particularly impactful in the area of C-F bond functionalization, allowing for the conversion of readily available trifluoromethyl (CF3) compounds into valuable difluorinated products. hokudai.ac.jpnih.gov

Copper-based photoredox catalysis has been successfully applied to the defluorinative C-O coupling of trifluoromethylarenes and alcohols. hokudai.ac.jpnih.gov This method provides direct access to difluorobenzyl ethers. hokudai.ac.jpnih.gov Mechanistic studies suggest a dual catalytic cycle where a copper complex acts as both a photocatalyst for C-F bond activation and a cross-coupling catalyst. hokudai.ac.jpnih.gov By slightly modifying the reaction conditions, this methodology can also be used to generate difluorobenzyl iodides. hokudai.ac.jpnih.gov

Furthermore, photoredox catalysis has been utilized for the defluorinative alkylation of trifluoroacetates and trifluoroacetamides. researchgate.net This process, mediated by a diaryl ketone hydrogen atom transfer (HAT) catalyst, allows for the hydroalkylation of a diverse range of alkenes. researchgate.net These photoredox-catalyzed defluorinative transformations represent a powerful strategy for accessing difluoromethylene-containing compounds from abundant starting materials.

2 Fluorination Methodologies Leading to the Difluoropropene Core

The direct introduction of fluorine into organic molecules is a fundamental challenge in synthetic chemistry. Several methodologies have been developed to construct the difluoropropene core structure.

One common industrial approach for related compounds involves the dehydrochlorination of polychlorinated propanes. For instance, 3-chloro-3,3-difluoroprop-1-ene (B2540685) can be prepared via the dehydrochlorination of 1,1,1,3,3-pentachloropropane, a process that typically requires specific catalysts and reaction conditions.

Sulfur-based fluorinating reagents, such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor, are widely used for the deoxygenative fluorination of alcohols, aldehydes, and ketones. acs.org These reagents can convert carbonyl compounds into the corresponding gem-difluoroalkanes, which can then potentially be further transformed into difluoropropenes. The driving force for these reactions is the high affinity of sulfur for oxygen. acs.org

Metal-free catalytic asymmetric fluorination has also been achieved using a combination of a chiral iodoarene organocatalyst, an oxidant, and hydrogen fluoride as the fluoride source. acs.org This method allows for the enantioselective α-fluorination of carbonyl compounds, producing products with a quaternary stereocenter. acs.org

Generation from Fluorinated Alcohols or Ethers (e.g., 3-bromo-3,3-difluoropropene)

3 Green Chemistry Principles in this compound Synthesis Research

The principles of green chemistry provide a framework for designing chemical processes that are more environmentally benign. numberanalytics.comrroij.com These principles are increasingly being applied to the synthesis of fluorinated compounds like this compound.

1 Atom Economy and Waste Minimization in Synthesis Design

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. acs.orgacs.orgskpharmteco.com Reactions with high atom economy are desirable as they generate less waste. acs.orgjocpr.com In the context of this compound synthesis, designing routes that maximize atom economy is a key goal of green chemistry. numberanalytics.comacs.org For example, addition reactions are generally more atom-economical than substitution or elimination reactions.

Waste minimization is another crucial aspect of green chemistry. numberanalytics.com This can be achieved through various strategies, including the use of catalytic reactions, which reduce the need for stoichiometric reagents, and the design of one-pot syntheses that avoid intermediate workup and purification steps. scispace.comlabmanager.com The palladium-catalyzed oxylallylation reaction mentioned earlier is an example of a process with high atom and step economy, which contributes to waste minimization. peeref.comresearchgate.net

Table 2: Green Chemistry Metrics and Their Application

| Green Chemistry Principle | Metric/Concept | Application in Synthesis | Reference |

|---|---|---|---|

| Prevention | E-Factor (mass of waste / mass of product) | Aim for a lower E-Factor by minimizing byproducts. | labmanager.com |

| Atom Economy | Percent Atom Economy | Design reactions that maximize the incorporation of reactant atoms into the final product. | acs.orgacs.org |

| Catalysis | Turnover Number (TON), Turnover Frequency (TOF) | Utilize catalytic reagents over stoichiometric ones to reduce waste. | acs.org |

Metal-Free and Organocatalytic Methods for Fluorinated Olefin Synthesis

2 Utilization of Safer Solvents and Reagents

Many organic reactions are carried out in volatile organic compounds (VOCs), which can be harmful to human health and the environment. nih.gov Efforts are being made to replace these with safer alternatives such as water, supercritical fluids, or ionic liquids. scispace.comnih.gov Solvent selection guides have been developed by several pharmaceutical companies to aid chemists in choosing more sustainable options. labmanager.com

The use of hazardous reagents is also a major concern. alfa-chemistry.com For example, traditional fluorination methods often employed highly toxic and hazardous reagents. nih.gov The development of new, safer fluorinating agents is an active area of research. Similarly, the move towards catalytic methods, including biocatalysis, reduces the need for large quantities of potentially hazardous stoichiometric reagents. scispace.comalfa-chemistry.com

Reactivity and Mechanistic Investigations of 3,3 Difluoroprop 1 Ene

Electrophilic Addition Reactions

The electron-withdrawing nature of the two fluorine atoms deactivates the alkene double bond towards electrophilic attack compared to non-fluorinated analogues. This deactivation and the resulting electronic asymmetry are central to understanding the regioselectivity of these reactions.

The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) to an alkene typically proceeds via a cyclic halonium ion intermediate. testbook.commasterorganicchemistry.com The subsequent nucleophilic attack by the halide ion opens this ring. In an unsymmetrical alkene like 3,3-difluoroprop-1-ene, the regioselectivity of this ring-opening is a key point of investigation.

The mechanism involves the initial attack of the π-bond on the halogen molecule, forming a three-membered bromonium or chloronium ion and a halide anion. masterorganicchemistry.com The positive charge is shared between the two carbons of the original double bond and the halogen atom. However, the powerful inductive electron-withdrawing effect of the adjacent difluoromethyl (CF₂) group strongly destabilizes any positive charge development on the C2 carbon. Consequently, the C1 carbon bears a greater partial positive charge in the halonium ion intermediate. Nucleophilic attack by the halide ion would therefore be directed to the C1 position, leading to the formation of a 1,2-dihalo-3,3-difluoropropane.

While radical bromination of 3-substituted 1,1-difluoroalkenes is documented to produce 1-substituted 3-bromo-3,3-difluoropropenes, the electrophilic addition across the double bond of the parent this compound follows this predicted pathway based on electronic effects. pharm.or.jp

The addition of hydrogen halides (HX) to unsymmetrical alkenes is a classic example of a reaction governed by regioselectivity, typically following Markovnikov's rule. wikipedia.orgleah4sci.com This rule states that the proton adds to the carbon atom of the double bond that already has more hydrogen atoms, which results in the formation of the most stable carbocation intermediate. wikipedia.orgleah4sci.com

In the case of this compound, the mechanism begins with the protonation of the double bond. masterorganicchemistry.comaklectures.com Two potential carbocation intermediates could be formed:

Protonation at C1: Forms a secondary carbocation at C2.

Protonation at C2: Forms a primary carbocation at C1.

Normally, a secondary carbocation is significantly more stable than a primary one. However, in this specific molecule, the secondary carbocation at C2 is immediately adjacent to the strongly electron-withdrawing CF₂ group. This group severely destabilizes the positive charge through a powerful inductive effect. The primary carbocation at C1, while inherently less stable than a typical secondary carbocation, is further away from the destabilizing influence of the CF₂ group.

Therefore, the reaction pathway proceeds through the more stable (or less destabilized) primary carbocation at C1. The subsequent attack by the halide anion (X⁻) on this C1 carbocation leads to the formation of the 1-halo-3,3-difluoropropane . This outcome is contrary to what would be predicted by a simple application of Markovnikov's rule without considering the electronic effects of the fluorine substituents, representing a case of "anti-Markovnikov" regioselectivity driven by electronics rather than a radical mechanism. byjus.comquora.com Research into the hydrofluorination of related compounds, such as 2-chloro-3,3,3-trifluoropropene, is also an active area, often aimed at producing hydrofluoroalkanes. molaid.comgoogle.com

The acid-catalyzed hydration of alkenes follows a similar mechanistic pathway to hydrohalogenation, involving the formation of a carbocation intermediate. leah4sci.commasterorganicchemistry.comlibretexts.org The reaction is initiated by the protonation of the alkene by a hydronium ion (H₃O⁺), generated from a strong acid catalyst like sulfuric acid in water. pressbooks.publibretexts.org

For this compound, the choice of protonation site is again dictated by the stability of the resulting carbocation. As discussed previously, the carbocation at C2 is strongly destabilized by the adjacent CF₂ group. libretexts.org

The mechanistic pathway is as follows:

Protonation: The π-electrons of the alkene attack a proton from H₃O⁺. Protonation occurs at the C2 carbon to avoid placing the positive charge adjacent to the CF₂ group, thus forming a primary carbocation at C1. libretexts.orgpressbooks.pub

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation at C1, forming a protonated alcohol (an oxonium ion). leah4sci.commasterorganicchemistry.com

Deprotonation: Another water molecule acts as a base, removing a proton from the oxonium ion to yield the final alcohol product and regenerate the acid catalyst (H₃O⁺). libretexts.org

This mechanism results in the formation of 3,3-difluoropropan-1-ol . The regioselectivity is governed by the same electronic principles that dictate the outcome of hydrohalogenation, leading to an anti-Markovnikov addition product. libretexts.org

Hydrohalogenation and Hydrofluorination Research

Nucleophilic Addition Reactions

While the double bond is electron-deficient and thus deactivated towards electrophiles, this same property makes the π-system susceptible to attack by certain nucleophiles, particularly when a suitable leaving group is present on an adjacent carbon.

Research has shown that derivatives of this compound, such as 3-bromo-3,3-difluoropropene, are effective substrates for nucleophilic substitution reactions with soft carbon nucleophiles. pharm.or.jp In these reactions, the nucleophile does not add across the double bond but rather displaces the bromine atom.

The reactions are typically catalyzed by a palladium complex, such as palladium acetate (B1210297) with triphenylphosphine (B44618). pharm.or.jp A notable finding is the high regioselectivity of these reactions. The attack occurs exclusively at the γ-position (C3), leading to Sₙ2' type products where the nucleophile is attached to the carbon bearing the fluorine atoms, and the double bond shifts. However, the isolated products are 3-substituted 1,1-difluoroalkenes, indicating a γ-substitution without the double bond shift. pharm.or.jp This suggests a mechanism more complex than a simple Sₙ2' displacement, likely involving an organopalladium intermediate.

| Nucleophile | Product | Substitution Position |

|---|---|---|

| Diethyl malonate (sodio derivative) | Diethyl 2-(1,1-difluoroprop-2-en-1-yl)malonate | γ-substitution |

| Ethyl acetoacetate (B1235776) (sodio derivative) | Ethyl 2-(1,1-difluoroprop-2-en-1-yl)acetoacetate | γ-substitution |

| 2-Methyl-1,3-cyclopentanedione (sodio derivative) | 2-(1,1-Difluoroprop-2-en-1-yl)-2-methyl-1,3-cyclopentanedione | γ-substitution |

The reactivity of organometallic reagents with the 3,3-difluoroallyl system has been explored, primarily using halogenated derivatives like 3-bromo-3,3-difluoropropene. pharm.or.jp

Grignard Reagents: Grignard reagents (RMgX) are powerful nucleophiles and strong bases. masterorganicchemistry.comlibretexts.org While they readily add to carbonyls and epoxides, their reaction with a deactivated alkene like this compound is less favorable. masterorganicchemistry.comwvu.edu In reactions involving related substrates like 3-bromo-3,3-difluoropropene, they can participate in coupling reactions.

Organocuprates: Gilman reagents (R₂CuLi) are softer nucleophiles than Grignards and are well-known for their ability to perform conjugate (1,4) additions to α,β-unsaturated carbonyl compounds. wikipedia.orgnumberanalytics.commasterorganicchemistry.com This preference for conjugate addition suggests they could potentially add to the electron-deficient double bond of the 3,3-difluoroallyl system.

Organozinc and Organotin Reagents: The reactivity of organozinc and organotin reagents has been demonstrated in palladium-catalyzed cross-coupling reactions with 3-bromo-3,3-difluoropropene. pharm.or.jpresearchgate.net For example, phenylzinc chloride and tributylphenyltin (B1297740) react to afford 3,3-difluoro-1-phenylprop-1-ene. pharm.or.jp These reactions proceed via an organopalladium catalytic cycle, showcasing a powerful method for C-C bond formation at the difluoro-substituted carbon. Organozinc reagents are often prepared in situ and are valued for their functional group tolerance. wikipedia.orgresearchgate.net Similarly, organotin reagents are widely used in Stille coupling reactions. wikipedia.orgsigmaaldrich.com

| Organometallic Reagent | Product | Reaction Type |

|---|---|---|

| Phenylzinc chloride | 3,3-Difluoro-1-phenylprop-1-ene | Cross-coupling |

| Tributylphenyltin | 3,3-Difluoro-1-phenylprop-1-ene | Cross-coupling (Stille) |

Radical Reactions

Free Radical Addition Research to the Unsaturated System

The presence of the electron-withdrawing difluoromethyl group significantly influences the regioselectivity of free radical additions to the double bond of this compound. Research has shown that radical attack occurs preferentially at the terminal CH₂ group. researchgate.net This mode of addition leads to the formation of a more stable radical intermediate on the carbon atom bearing the two fluorine atoms.

Studies involving the addition of radicals such as trifluoromethyl (•CF₃) and trichloromethyl (•CCl₃), as well as bromine atoms, have demonstrated that the addition consistently occurs at the CH₂ position of the double bond. researchgate.net This outcome is contrary to what might be predicted based on steric hindrance alone, highlighting the electronic influence of the gem-difluoro group. researchgate.net

In reactions with thiols and thiophenols, catalyzed by benzoyl peroxide, this compound undergoes hydrofunctionalization. nih.gov The reaction is initiated by the formation of sulfur-based radicals which attack the difluorinated carbon of the alkene, leading to the formation of a new carbon-sulfur bond. nih.gov This process is distinct from mechanisms involving halonium or thiiranium intermediates. nih.gov A proposed mechanism involves the generation of a thiyl radical, which adds to the gem-difluoroalkene to form a β,β-difluoro-β-thioether radical. This intermediate then abstracts a hydrogen atom to yield the final product and propagate the radical chain. nih.gov

The general mechanism for free radical addition to alkenes involves three main stages: initiation, propagation, and termination. wikipedia.org In the context of this compound, the propagation steps involve the addition of the radical to the alkene to form a new radical intermediate, followed by a reaction of this intermediate to regenerate the initial radical. wikipedia.org The regioselectivity of the initial radical attack is a key factor determining the structure of the final product. pharmaguideline.com

Mechanistic Studies of Radical Hydrodefluorination

Radical hydrodefluorination is a significant transformation of gem-difluoroalkenes, providing a route to monofluoroalkenes. nih.govnih.gov This process involves the cleavage of a carbon-fluorine bond and the formation of a carbon-hydrogen bond. The mechanism often proceeds through radical intermediates. nih.gov

One approach to hydrodefluorination involves the use of transition metal catalysts. nih.govchinesechemsoc.org For instance, a nickel(II) hydride complex can catalyze the hydrodefluorination of CF₃-substituted alkenes to yield gem-difluoroalkenes. nih.gov The mechanism is initiated by the transfer of a hydrogen atom (H•) from the nickel hydride to the alkene, generating a radical intermediate. nih.gov This radical can then undergo further reactions, such as β-fluoride elimination, to form the final product. nih.gov Trapping experiments with TEMPO have provided evidence for this radical mechanism. nih.gov

Electrochemical methods have also been employed to study the reductive cleavage of C-F bonds. nih.govacs.org These studies suggest a process involving the formation of a radical anion, followed by the expulsion of a fluoride (B91410) ion to generate a neutral radical. nih.govacs.org This radical is then reduced and protonated to afford the hydrodefluorinated product. nih.govacs.org The stability of the intermediate radical anion plays a crucial role in the reaction pathway. nih.govacs.org

The hydrodefluorination of gem-difluoroalkenes can also be achieved using photocatalysis or other radical initiators. nih.gov These methods often involve a single electron transfer (SET) process to generate a radical intermediate, which then undergoes C-F bond cleavage. rsc.org The regioselectivity and stereoselectivity of these reactions can be influenced by the choice of catalyst and reaction conditions. chinesechemsoc.orgrsc.org

Cycloaddition Reactions

[3+2] Cycloaddition Studies Involving Fluorinated Propene Building Blocks

The [3+2] cycloaddition reaction is a powerful tool for the synthesis of five-membered heterocyclic compounds. pku.edu.cn this compound and its derivatives can participate in these reactions, acting as the two-carbon component.

One notable example is the reaction of fluorinated propene derivatives with nitrile imines to form fluorinated pyrazolines. researchgate.netresearchgate.netmdpi.com Nitrile imines, often generated in situ from hydrazonoyl chlorides, are 1,3-dipoles that readily undergo cycloaddition with alkenes. chim.itmdpi.commdpi.com The presence of fluorine atoms on the propene building block can influence the reactivity and regioselectivity of the cycloaddition. researchgate.net For instance, the reaction of C-(trifluoromethyl)-N-aryl nitrile imines with enones has been shown to yield stable pyrazolines in a chemo- and stereoselective manner. researchgate.net

The synthesis of pyrazolines through [3+2] cycloaddition is a well-established method, with various catalysts and reaction conditions being employed to control the outcome. researchgate.netorganic-chemistry.orgenamine.net The reaction can be promoted thermally or photochemically, and in some cases, Lewis acids can be used to enhance the rate and regioselectivity. chim.itbeilstein-journals.org The specific substitution pattern on both the 1,3-dipole and the dipolarophile determines the structure of the resulting heterocyclic product. chim.it

Diels-Alder and [2+2] Cycloaddition Research (General applicability for alkenes)

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for constructing six-membered rings. libretexts.org While simple alkenes like ethene are generally poor dienophiles, the reactivity can be enhanced by the presence of electron-withdrawing groups. libretexts.org The fluorine atoms in this compound could potentially increase its reactivity as a dienophile in Diels-Alder reactions, although specific studies focusing on this compound are not prevalent in the provided context.

[2+2] cycloaddition reactions, which form four-membered rings, are often promoted photochemically. libretexts.orgpearson.comresearchgate.net The direct thermal [2+2] cycloaddition of many simple alkenes is thermodynamically unfavorable or kinetically slow. libretexts.org However, polyhalogenated alkenes, such as tetrafluoroethene, are known to undergo thermal [2+2] cycloadditions. libretexts.org This suggests that this compound might also exhibit enhanced reactivity in thermal [2+2] cycloadditions compared to non-fluorinated propene. Photochemical [2+2] cycloadditions, often facilitated by photosensitizers, provide an alternative pathway to these four-membered ring systems. nih.gov

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a broad range of methods for the functionalization of alkenes, including this compound and related compounds. nih.govrsc.org These reactions often proceed via mechanisms involving oxidative addition, migratory insertion, and reductive elimination.

Cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, are powerful methods for forming carbon-carbon bonds. mdpi.com While not directly detailing reactions of this compound, the general applicability of these methods to haloalkenes suggests their potential for functionalizing derivatives of this compound. For instance, a related compound, 1-chloro-3,3,3-trifluoroprop-1-ene, has been successfully used in nickel- and cobalt-catalyzed alkylation and arylation reactions. organic-chemistry.org

Hydroboration is another important transition metal-catalyzed transformation of alkenes. The regioselectivity of hydroboration is influenced by both steric and electronic factors. For fluorinated alkenes, the electronic effects of the fluorine atoms can play a significant role in directing the addition of the boron reagent.

Carbonylative transformations, catalyzed by transition metals like palladium, rhodium, and iridium, allow for the introduction of a carbonyl group into organic molecules. sioc-journal.cn These reactions can be applied to alkenes to synthesize a variety of carbonyl-containing compounds.

The table below summarizes the types of transition metal-catalyzed reactions applicable to alkenes and their potential relevance to this compound.

| Reaction Type | Catalyst (Example) | Potential Product from this compound Derivative |

| Alkylation/Arylation | Nickel, Cobalt | Substituted difluoropropenes |

| Hydroboration | Rhodium | Difluoropropanols |

| Carbonylation | Palladium | Difluorinated aldehydes, ketones, or esters |

Cross-Coupling Reactions Involving this compound Derivatives (e.g., Palladium-catalyzed C-H activation)

Cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, often employing metal catalysts. wikipedia.org Palladium-catalyzed cross-coupling reactions, in particular, have been extensively developed, with mechanisms generally involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orgsnnu.edu.cn While direct palladium-catalyzed C-H activation of this compound is not extensively documented in the provided research, the principles of this methodology can be applied to its derivatives.

Palladium-catalyzed C-H activation typically involves the cleavage of a C-H bond and the formation of a carbon-palladium bond, which can then participate in further coupling reactions. snnu.edu.cnnih.gov These reactions can proceed through various catalytic cycles, including Pd(0)/Pd(II) and Pd(II)/Pd(IV) pathways. snnu.edu.cnnih.gov The use of directing groups is a common strategy to achieve regioselectivity in C-H activation. nih.gov For fluorinated arenes, palladium-catalyzed cross-coupling with aryl halides has been shown to proceed via C-H functionalization at an electron-deficient arene. wikipedia.org

In a related context, derivatives of this compound, such as 3-bromo-3,3-difluoroprop-1-ene (B1268304), have been utilized in cross-coupling reactions. For instance, the copper-catalyzed reaction of a borylated (Z)-skipped dienoate with 3-bromo-3,3-difluoroprop-1-ene results in the formation of a difluorinated 1,7-diene product. acs.orgacs.org This reaction is proposed to proceed through an SN2' mechanism. acs.orgacs.org

The following table summarizes a relevant cross-coupling reaction involving a this compound derivative:

| Reactants | Catalyst/Reagents | Product | Proposed Mechanism | Reference |

| Ethyl (Z)-3-pinacolboryl-2,5-hexadienoate, 3-bromo-3,3-difluoroprop-1-ene | CuCl, PPh3, K3PO4 | Difluorinated 1,7-diene | SN2' | acs.orgacs.org |

Olefin Metathesis Studies with Fluorinated Alkenes

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by metal complexes, most notably those of ruthenium and molybdenum. wikipedia.orguwindsor.ca The generally accepted mechanism, proposed by Chauvin, involves the formation of a metallacyclobutane intermediate. wikipedia.orglibretexts.orgharvard.edu

The application of olefin metathesis to fluorinated alkenes is an area of active research. Ethenolysis, a type of cross-metathesis with ethylene, is particularly relevant for the transformation of long-chain olefins into more valuable α-olefins. wikipedia.orgrsc.org The development of highly active and selective catalysts is crucial for the success of these reactions. rsc.orgapeiron-synthesis.com For instance, acyclic aminooxycarbene (AAOC)-ligated ruthenium catalysts have demonstrated outstanding efficiency and selectivity in the ethenolysis of methyl oleate. rsc.org

While specific studies on the olefin metathesis of this compound are not detailed in the provided search results, the general principles and catalyst developments in the field are applicable. The reactivity of fluorinated olefins in metathesis can be influenced by the electronic effects of the fluorine atoms. The development of functional group tolerant catalysts, such as the Grubbs and Hoveyda-type catalysts, has expanded the scope of olefin metathesis to include a wider range of substrates. uwindsor.caharvard.edutcichemicals.com

Key aspects of olefin metathesis relevant to fluorinated alkenes include:

Catalyst selection: Ruthenium-based catalysts, such as Grubbs' first and second-generation catalysts and Hoveyda-type catalysts, are known for their functional group tolerance. libretexts.orgharvard.edutcichemicals.com

Reaction type: Cross-metathesis, ring-closing metathesis (RCM), and ring-opening metathesis polymerization (ROMP) are common variations of the reaction. libretexts.orgharvard.edu

Driving force: In many cases, the reaction is driven by the entropically favored release of a volatile olefin, such as ethylene. wikipedia.org

Hydrofunctionalization and Difunctionalization Research (e.g., Borylation)

Hydrofunctionalization and difunctionalization reactions of alkenes are atom-economical methods for the synthesis of functionalized molecules. chemrxiv.orgmdpi.com The borylation of fluorinated alkenes, in particular, provides access to versatile synthetic intermediates.

Recent research has demonstrated the metal-free defluoroborylation of 3,3-difluoropropenes. researchgate.net This reaction proceeds via the activation of a C-F bond and results in the formation of a monofluoroalkene containing a boryl group. researchgate.net The reaction conditions and yields for the defluorinative borylation of various 3,3-difluoropropene derivatives are summarized in the table below.

| Substrate (1) | Product (2) | Yield (%) |

| 1a | 2a | 85 |

| 1b | 2b | 76 |

| 1c | 2c | 81 |

| 1d | 2d | 79 |

| 1e | 2e | 65 |

| 1f (Z/E = 40:60) | 2f | 70[b] |

| 1f (Z/E > 97:3) | 2f | 72[c] |

| 1g | 2g | 75 |

| 1h | 2h | 55 |

| 1i | 2i | 60 |

| 1j | 2j | 45 |

| 1k | 2k | 51 |

| 1l | 2l | 48 |

| 1m | 2m | 62 |

| 1n | 2n | 58 |

All reactions were conducted on a 0.3 mmol scale. Yield of the isolated products are provided. [a] Reaction time was 6 h. [b] From 1f (Z/E = 40:60). [c] From 1f (Z/E > 97:3). researchgate.net

Furthermore, photocatalytic defluorinative borylation of α-(trifluoromethyl)styrenes has been developed. thieme-connect.comthieme-connect.com This method utilizes a boryl radical precursor and proceeds through a radical-polar crossover mechanism to yield difluoroalkenes with a boryl group. thieme-connect.comthieme-connect.com These borylated products can be further functionalized, for example, through Suzuki-Miyaura cross-coupling. thieme-connect.com

Rearrangement Reactions and Isomerizations

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original molecule. wiley-vch.denumberanalytics.comslideshare.net In fluorinated olefins, both fluorine migration and isomerization of the carbon-carbon double bond are important transformations.

Fluorine Migration Studies

Fluorine migration in fluorinated compounds can be induced by various means, including ultraviolet irradiation and chemical reagents. rsc.org For instance, UV irradiation of certain perfluoroalkenes can lead to the migration of a fluorine atom. rsc.org Fluoride ions can also promote the isomerization of hydrofluorocyclopentenes through processes that involve the transfer of fluorine atoms. scirp.org

A notable recent development is the platinum-catalyzed remote fluorine migration via a multi-unit insertion mechanism. acs.org This process allows for the intramolecular transfer of fluorine over long distances, up to 19 bonds, using allylic gem-difluorides as the fluorine source. acs.org The mechanism is proposed to involve a Pt-F shuttle, where the fluoride is retained within the platinum coordination sphere during the migration. acs.org

Isomerization Pathways and Conditions of Fluorinated Olefins

The isomerization of fluorinated olefins can involve both geometric (cis/trans) and positional changes of the double bond. scirp.orgacs.org These isomerizations can be influenced by temperature and catalysts.

The equilibrium between Z and E isomers of fluorinated olefins has been studied, revealing the "cis effect" where the Z isomer (with fluorine atoms cis to each other) can be more stable than the E isomer. nih.gov For example, in the isomerization of CF3CF=CHF, the Z isomer is 2.85 kcal mol⁻¹ lower in energy than the E isomer. nih.gov The isomerization can be catalyzed by chlorine atoms at lower temperatures or occur thermally at higher temperatures. nih.gov

The isomerization of hydrofluorocyclopentenes can be promoted by fluoride anions, involving two main processes: an allylic syn-addition/elimination of fluoride that transfers fluorine atoms, and a fluoride-anion-assisted deprotonation/protonation that transfers hydrogen atoms. scirp.org Various catalysts, such as fluorinated Cr₂O₃, FeF₃, and AlF₃, have been used to catalyze the isomerization of hydrofluoroolefins like HFO-1234ze. scirp.org Photocatalytic methods have also been employed for the isomerization of allylic gem-difluorides. sciengine.com

The following table presents data on the temperature-dependent equilibrium constants for the Z to E isomerization of two fluorinated olefins: nih.gov

| Isomerization | Temperature Range (K) | Equilibrium Constant (K) Expression | Enthalpy Change (kcal mol⁻¹) |

| CF₃CF=CHF (Z to E) | 360 - 850 | K₁ = 1.45(±0.15)e(-[2845(±100)/RT]) | +2.85 |

| CF₃CH=CHCF₃ (Z to E) | 297 - 850 | K₂ = 1.9(±0.22)e(+[4330(±120)/RT]) | -4.3 |

Theoretical and Computational Studies of 3,3 Difluoroprop 1 Ene

Electronic Structure and Bonding Analysis

The electronic structure and bonding of 3,3-difluoroprop-1-ene are significantly influenced by the presence of the highly electronegative fluorine atoms. These characteristics have been investigated through various computational methods, providing insights into the molecule's reactivity and properties.

Quantum Chemical Calculations (e.g., DFT, Ab Initio, TD-DFT)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for understanding the electronic properties of molecules like this compound. researchgate.netnih.govaspbs.com These methods can predict molecular geometries, vibrational frequencies, and electronic transitions. gaussian.com For instance, DFT calculations with functionals like B3LYP are commonly used to optimize molecular structures and calculate electronic properties. researchgate.net Time-dependent DFT (TD-DFT) is particularly useful for studying excited states and predicting electronic absorption spectra. nih.govkarazin.uabohrium.com

These computational approaches allow for a detailed analysis of the molecule's electronic landscape, which is crucial for understanding its chemical behavior. smu.edusumitomo-chem.co.jp The choice of functional and basis set in these calculations is critical for obtaining accurate results that correlate well with experimental data. karazin.ua

Investigation of Fluorine Effects on Electron Density Distribution (e.g., HOMO-LUMO analysis, MEP)

The presence of two fluorine atoms on the C3 carbon of this compound has a profound effect on its electron density distribution. The high electronegativity of fluorine atoms leads to a significant withdrawal of electron density from the adjacent carbon atom, creating a polarized C-F bond. nih.gov This electronic perturbation influences the entire molecule.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. In this compound, the fluorine atoms lower the energy of both the HOMO and LUMO. nih.gov The HOMO is typically associated with the π-bond of the alkene, making it susceptible to electrophilic attack. The LUMO is often centered around the C-C and C-F bonds, indicating where nucleophilic attack might occur. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within a molecule. researchgate.net For this compound, the MEP would show regions of negative potential (red) around the electronegative fluorine atoms and regions of positive potential (blue) around the hydrogen atoms and the carbon of the C=C double bond. This visualization helps in predicting sites for electrophilic and nucleophilic attack. researchgate.net

Conformational Analysis and Energy Minima

The rotation around the C2-C3 single bond in this compound leads to different spatial arrangements of the atoms, known as conformations. masterorganicchemistry.com Computational methods are employed to determine the relative energies of these conformers and identify the most stable, or minimum energy, structures. uci.edu

The analysis of acyclic alkenes suggests that low-energy conformations often involve the eclipsing of an allylic substituent with the double bond. bham.ac.uk For this compound, the interplay of steric and electronic effects, particularly the gauche interactions involving the fluorine atoms, will determine the preferred conformations. bham.ac.uk

Spectroscopic Confirmation of Calculated Conformations

Experimental techniques such as microwave spectroscopy can be used to determine the rotational constants of a molecule, which are directly related to its geometry. By comparing the experimentally determined rotational constants with those calculated for different theoretical conformations, the most stable conformer(s) in the gas phase can be identified. This combined experimental and theoretical approach provides a robust confirmation of the molecule's three-dimensional structure. ethz.ch

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry plays a vital role in elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. arxiv.org By modeling the potential energy surface of a reaction, chemists can identify intermediates, products, and the high-energy transition states that connect them. smu.edusumitomo-chem.co.jp

Transition State Analysis for Key Reactions

For any given reaction of this compound, such as addition reactions across the double bond, computational methods can be used to locate the transition state structure. libretexts.org The transition state is a critical point on the reaction pathway that represents the highest energy barrier that must be overcome for the reaction to proceed. beilstein-journals.org

The analysis of the transition state's geometry and energy provides valuable information about the reaction's feasibility and kinetics. d-nb.infonih.gov For example, in a Diels-Alder reaction involving a fluorinated dienophile, DFT calculations can be used to determine the activation energies for the formation of different stereoisomers, explaining the observed product distribution. researchgate.net By understanding the structure and stability of the transition state, it is possible to predict how changes in the reactants or reaction conditions will affect the reaction outcome.

Reaction Coordinate Mapping and Energy Profiles

Reaction coordinate diagrams are fundamental tools in computational chemistry that provide a visual representation of the potential energy of a system as it progresses from reactants to products. numberanalytics.com These diagrams map the energy changes along a specific reaction coordinate, which can be a geometric parameter like a bond length or angle that changes during a chemical transformation. numberanalytics.com Key features identified on these profiles include reactants, products, transition states, and any reaction intermediates. numberanalytics.comiitianacademy.com The transition state represents the highest energy point on the pathway, and the energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor in determining the reaction rate. numberanalytics.comiitianacademy.com

While detailed reaction coordinate maps for many reactions of this compound are not extensively published, computational studies on related structures provide insight. For instance, Density Functional Theory (DFT) calculations have been performed on derivatives such as (E)-(this compound-1,3-diyl)dibenzene. rsc.org The electronic and Gibbs free energies for such compounds are calculated to understand their stability and reactivity. rsc.org

Table 1: Example of Calculated Energies for a this compound Derivative (Note: Data is for (E)-(this compound-1,3-diyl)dibenzene as a representative example of DFT calculations on this structural motif. rsc.org)

| Computational Parameter | Value (Hartree) |

|---|---|

| Electronic Energy | -783.3309053 |

| Gibbs Free Energy | -783.123981 |

This interactive table presents the calculated electronic and Gibbs free energy for a derivative of this compound, illustrating the type of data obtained from DFT studies. rsc.org

Computational Insights into Regioselectivity and Stereoselectivity

Computational chemistry, particularly DFT, is a powerful tool for predicting and rationalizing the regioselectivity (which position reacts) and stereoselectivity (which spatial arrangement is formed) of chemical reactions. jstar-research.com By calculating the activation energies for different possible reaction pathways, chemists can predict which product is more likely to form. researchgate.net

In reactions involving fluorinated alkenes, the observed selectivity can sometimes be counterintuitive. For example, in the ring-opening of perfluorinated epoxides like hexafluoropropylene oxide, nucleophiles preferentially attack the more sterically hindered carbon atom. mdpi.com Computational studies have been crucial in explaining this "abnormal" regioselectivity. Distortion/interaction activation strain analysis revealed that the preference for attacking the more hindered carbon is not due to a more stabilizing interaction but rather a lower amount of energy required to distort the molecule into the transition state geometry. mdpi.com This lower distortion energy for the seemingly less favorable pathway is attributed to electronic effects like negative hyperconjugation involving the fluorine atoms. mdpi.com

Table 2: Factors Determining Regioselectivity in a Fluorinated Epoxide Ring-Opening (Based on principles from a study on hexafluoropropylene oxide, applicable to understanding fluorinated systems. mdpi.com)

| Attack Position | Steric Hindrance | Key Energetic Factor (from DIAS analysis) | Outcome |

|---|---|---|---|

| α-Carbon (less hindered) | Low | High Destabilizing Distortion Energy | Disfavored |

| β-Carbon (more hindered) | High | Low Destabilizing Distortion Energy | Favored |

This interactive table illustrates how computational analysis can deconstruct the factors controlling reaction regioselectivity, showing that steric hindrance is not always the deciding factor in fluorinated molecules. mdpi.com

Similarly, DFT calculations for Diels-Alder reactions involving dienophiles analogous to this compound, such as 1-(3-bromo-3,3-difluoroprop-1-ynyl)benzenes, have been used to calculate the activation energies for the formation of different stereoisomers (e.g., endo and exo products). researchgate.net These calculations help rationalize the observed product ratios. researchgate.net

Molecular Dynamics Simulations and Intermolecular Interactions (e.g., with noble gases)

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. jstar-research.comarxiv.org These simulations are particularly useful for understanding intermolecular interactions, which are the non-covalent forces between molecules. arxiv.org The interaction of small molecules with noble gases (He, Ne, Ar, Kr, Xe) is a subject of both experimental and theoretical interest. mdpi.comnih.gov

Noble gases interact with other molecules primarily through weak van der Waals forces. nih.gov MD simulations of noble gases in various environments, such as lipid bilayers or silicate (B1173343) liquids, show that the solubility and interaction strength are governed by a balance of factors. arxiv.orgmdpi.com These include the solvation energy and, crucially, the entropic cost of creating a cavity within the solvent or matrix to accommodate the noble gas atom. arxiv.org Generally, solubility decreases as the size of the noble gas atom increases. arxiv.org

A more modern concept is that of "noble gas bonding," a specific type of noncovalent interaction where a noble gas atom like xenon can act as a Lewis acid via a region of positive electrostatic potential (a σ-hole). rsc.org This allows it to form directional interactions with electron-rich sites. rsc.org

While MD simulations are a powerful tool to investigate these phenomena, specific studies detailing the molecular dynamics of this compound and its intermolecular interactions with noble gases are not prominently available in the reviewed literature. However, the established methodologies from studies on other systems provide a clear framework for how such investigations would be conducted. arxiv.orgmdpi.com Experiments to probe these interactions often use supersonic jet expansions to form van der Waals complexes with gases like argon, which are then analyzed using spectroscopic techniques.

Table 3: General Trends in Noble Gas Interactions from MD Simulations (Data compiled from general findings in studies of noble gases in various media. arxiv.orgmdpi.com)

| Noble Gas | Relative Atomic Size | General Solubility Trend | Primary Interaction Type |

|---|---|---|---|

| Helium (He) | Smallest | Highest | van der Waals |

| Neon (Ne) | Small | High | van der Waals |

| Argon (Ar) | Medium | Intermediate | van der Waals |

| Krypton (Kr) | Large | Low | van der Waals / Noble Gas Bonding |

| Xenon (Xe) | Largest | Lowest | van der Waals / Noble Gas Bonding |

This interactive table summarizes the general trends observed for the interaction and solubility of noble gases, which are governed by atomic size and the nature of non-covalent forces. arxiv.orgmdpi.com

Applications in Advanced Chemical Synthesis and Materials Precursors

Precursor for Advanced Polymer Synthesis Research

The vinyl group of 3,3-Difluoroprop-1-ene allows it to participate in polymerization reactions, making it a monomer for the synthesis of fluorinated polymers. These polymers are of interest for their potential thermal stability, chemical resistance, and other unique properties conferred by the fluorine atoms.

Free radical polymerization is a common method for producing polymers from vinyl monomers. libretexts.org The process involves three main stages: initiation, propagation, and termination. libretexts.org

Initiation: The process begins with the generation of free radicals from an initiator molecule, such as benzoyl peroxide or azoisobutyronitrile (AIBN). libretexts.org These initiators can be decomposed by heat or light to form active radicals.

Propagation: The initiator radical then adds to the double bond of a monomer molecule, creating a new radical which can then add to another monomer molecule, propagating the polymer chain. libretexts.org

Termination: The growth of the polymer chain is stopped when two radicals react with each other, either by combination or disproportionation. libretexts.org

While specific studies on the homopolymerization of this compound are not extensively detailed in the provided search results, its structure as a vinyl monomer suggests its capability to undergo radical polymerization. Derivatives such as 1,2-dichloro-3,3-difluoro-1-propene are noted to have the potential for polymerization. synquestlabs.com Advanced research in this area includes three-dimensional free-radical polymerization (TFRP), which leads to the formation of cross-linked or hyper-branched polymers with specific kinetic regularities. ethernet.edu.et

Copolymerization, the process of polymerizing two or more different monomers, is a key strategy for creating new materials with tailored properties. open.edu Research in this area explores how different combinations of monomers affect the final properties of the polymer.

In the field of fluoropolymers, significant research has been conducted on the copolymerization of various fluoroalkenes. For instance, the radical copolymerization of 1,1,3,3,3-pentafluoropropene (B1294464) (PFP) with a range of fluorinated and non-fluorinated comonomers has been investigated. nih.gov These studies have shown that while PFP does not readily homopolymerize, it can be incorporated into copolymers, particularly with the inclusion of vinylidene fluoride (B91410) (VDF), to yield terpolymers with improved yields. nih.gov Such copolymers can be designed to be either amorphous fluoroelastomers or fluorothermoplastics. nih.gov

Other research has focused on creating copolymers with specific functionalities, such as donor-acceptor type conjugated copolymers for electrochromic applications. mdpi.com These materials are synthesized through methods like Stille coupling polymerization and involve multiple monomer units to achieve the desired electronic and optical properties. mdpi.com

Synthesis of Fluorinated Elastomers and Thermoplastics Research

Role in the Synthesis of Specialty Fluorinated Compounds

This compound serves as a key precursor for introducing the difluoroallyl motif into organic molecules. This moiety can significantly alter the physicochemical properties of the parent molecule, such as lipophilicity, metabolic stability, and binding affinity, making it a desirable feature in drug discovery and agrochemical development.

The development of novel fluoroalkylation agents is crucial for introducing fluorinated groups into complex molecules under mild and selective conditions. Research has demonstrated that derivatives of this compound can be converted into potent fluoroalkylation reagents for biocatalysis.

In one notable study, researchers designed and synthesized a novel S-adenosyl-L-methionine (SAM) analogue, S-adenosyl-S-3,3-difluoroallyl-L-homocysteine, to act as a biocatalytic 3,3-difluoroallylation reagent. The synthesis began with the nucleophilic substitution of an L-homocysteine derivative with 3-bromo-3,3-difluoroprop-1-ene (B1268304). This intermediate, S-3,3-difluoroallyl-L-homocysteine, was then used as a substrate for an engineered human methionine adenosyltransferase (hMAT2A) to produce the final fluorinated SAM cofactor. This enzymatic approach allows for the late-stage, site-selective fluoroalkylation of complex natural products, such as vancomycin, demonstrating the utility of this compound derivatives in creating advanced biocatalytic tools.

Table 1: Biocatalytic Fluoroalkylation using a this compound-Derived SAM Cofactor

| Precursor | Enzyme System | Product | Application |

|---|

The gem-difluoroalkene unit is a valuable motif in medicinal chemistry, and this compound provides a direct route to its incorporation into heterocyclic systems.

Isoxazoles: A novel palladium-catalyzed oxylallylation reaction has been developed for the synthesis of gem-difluorinated isoxazole (B147169) derivatives. mdpi.com This method utilizes 3-bromo-3,3-difluoroprop-1-ene as the coupling partner with various alkynone oxime ethers. The reaction proceeds with high atom- and step-economy, tolerating a wide range of functional groups and producing structurally diverse isoxazoles in moderate to good yields. mdpi.com This strategy offers a direct method for combining the isoxazole scaffold with the gem-difluoroalkene unit. mdpi.com

Indoles and Other Nitrogen Heterocycles: The synthesis of N-(difluoropropenyl)amines and amides serves as a key step toward various nitrogen-containing heterocycles. researchgate.netnih.gov Base-promoted reactions between 3-bromo-3,3-difluoroprop-1-ene and substrates like N-methylanilines or indoles can efficiently produce these precursors. researchgate.netnih.gov Furthermore, research into the synthesis of fluorinated nitrogen heterocycles has shown that 3-bromo-3,3-difluoroprop-1-ene can be used in indium-mediated reactions with aldehydes to create precursors for polysubstituted pyrroles. qucosa.de

Table 2: Synthesis of Difluorinated Heterocycles Using this compound Derivatives

| Heterocycle Class | Key Reagent | Catalysis/Method | Research Finding |

|---|---|---|---|

| Isoxazoles | 3-Bromo-3,3-difluoroprop-1-ene | Palladium-catalyzed oxylallylation | Assembly of structurally diverse gem-difluorinated isoxazoles in moderate to good yields. mdpi.com |

| Indoles/Amines | 3-Bromo-3,3-difluoroprop-1-ene | Base-promoted reaction | Efficient synthesis of N-(difluoropropenyl)amines and amides from indoles or anilines. researchgate.netnih.gov |

Research on Fluoroalkylation Agents Derived from this compound

Research on Ligands and Catalysts Incorporating Difluoropropene Moieties

While this compound is more commonly used as a reactant, research into the incorporation of the difluoropropene moiety into the structure of ligands and organocatalysts is an emerging area. Such modifications can tune the electronic and steric properties of the catalyst, potentially leading to novel reactivity and selectivity.

One area of research involves the creation of phosphonium (B103445) salts that can act as organocatalysts. For example, the reaction of α-trifluoromethyl styrenes with specific phosphines, in the presence of a frustrated Lewis pair, can generate γ-substituted α,α-difluoropropenyl phosphonium salts. These compounds, which incorporate the α,α-difluoropropenyl unit, can be further functionalized and have potential applications in catalysis.

Although direct synthesis of ligands from this compound is not widely reported, its derivatives are key reactants in catalyst development. For instance, palladium catalysts are frequently used in cross-coupling reactions involving 3-bromo-3,3-difluoroprop-1-ene, where the choice of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand is critical for reaction efficiency. mdpi.comqucosa.de This ongoing research into catalyst systems for reactions of this compound indirectly informs the design of future catalysts that might incorporate the difluoropropene structure itself. The interaction between the fluorinated substrate and the catalyst's ligands is a key area of study for optimizing these synthetic transformations.

Analytical Methodologies in Research on 3,3 Difluoroprop 1 Ene

Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies in Research Contexts

Spectroscopic techniques are fundamental in the study of 3,3-Difluoroprop-1-ene, providing detailed insights into its molecular structure, bonding, and behavior in chemical reactions. These methods are crucial for both qualitative identification and quantitative analysis, underpinning a wide range of research applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Mechanistic and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and mechanistic analysis of this compound. azolifesciences.com By examining the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, researchers can elucidate the connectivity of atoms and the electronic environment within the molecule. azolifesciences.com

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the vinyl protons are expected to produce signals in the range of δ 5.4-6.5 ppm. The terminal CH₂ protons would likely appear as a multiplet due to geminal coupling and coupling to the adjacent vinyl proton. The methine proton (=CH-) would also present as a multiplet, influenced by couplings to both the terminal vinyl protons and long-range coupling to the fluorine atoms at the C3 position.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. oregonstate.edu For this compound, three distinct signals are anticipated:

C1 (CH₂=): A signal in the alkene region, typically around δ 120-140 ppm. chemguide.co.uk

C2 (=CH-): Another signal in the alkene region, also around δ 120-140 ppm. chemguide.co.uk

C3 (-CF₂-): This carbon, being directly attached to two electronegative fluorine atoms, will show a signal significantly split into a triplet due to one-bond C-F coupling. The chemical shift will be influenced by the fluorine atoms.

The use of deuterated solvents is common in NMR to avoid interference from solvent protons. azolifesciences.com

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org In this compound, the two equivalent fluorine atoms would give rise to a single signal. This signal would be split into a doublet of triplets (dt) due to coupling with the geminal proton on C3 and the vicinal protons on C2. The chemical shift for gem-difluoroalkenes typically appears in a characteristic range. alfa-chemistry.com For instance, in derivatives of 3,3-difluoroprop-2-enyl, ¹⁹F NMR signals have been observed at approximately -90 to -95 ppm. rsc.orgpharm.or.jp The large chemical shift dispersion in ¹⁹F NMR is a significant advantage for identifying and distinguishing between different fluorine environments. wikipedia.org

Predicted NMR Data for this compound

| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Splitting Pattern |

|---|---|---|---|

| ¹H | CH₂= | ~5.4-6.0 | Multiplet |

| ¹H | =CH- | ~6.0-6.5 | Multiplet |

| ¹³C | C1 (CH₂=) | ~120-140 | - |

| ¹³C | C2 (=CH-) | ~120-140 | - |

| ¹³C | C3 (CF₂) | - | Triplet |

| ¹⁹F | CF₂ | ~ -90 to -120 | Doublet of Triplets (dt) |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint" for identification. horiba.comrenishaw.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, characteristic IR absorption bands would include:

C=C stretch: Around 1650 cm⁻¹, indicative of the carbon-carbon double bond.

=C-H stretch: Above 3000 cm⁻¹, corresponding to the vinyl C-H bonds.

C-F stretch: Strong absorptions in the region of 1100-1300 cm⁻¹, which are characteristic of carbon-fluorine bonds. Vapor phase IR spectra are available for this compound in spectral databases. nih.gov

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. anton-paar.com It provides information about vibrational modes that are associated with a change in the polarizability of the molecule. libretexts.org For this compound, which has a center of non-symmetric charge distribution, the C=C double bond stretch is expected to be strong in the Raman spectrum. C-F stretching vibrations would also be observable. This technique is particularly useful for studying aqueous solutions, as water is a weak Raman scatterer. horiba.com

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely employed in the study of this compound for monitoring reaction progress and identifying products and intermediates. walisongo.ac.id The technique can be coupled with gas chromatography (GC-MS) for the analysis of complex mixtures. nih.gov

In a typical mass spectrum of this compound, the molecular ion peak (M+) would be observed at a mass-to-charge ratio corresponding to its molecular weight (78.06 g/mol ). nih.gov Fragmentation patterns, resulting from the ionization process, provide structural information. Common fragments would likely arise from the loss of fluorine atoms or cleavage of the carbon-carbon bonds. The high-resolution mass spectrometry (HR-MS) of derivatives of 3,3-difluoropropene has been used to confirm the elemental composition of newly synthesized compounds. pharm.or.jp

Microwave Spectroscopy for Rotational and Conformational Analysis

Microwave spectroscopy is a high-resolution technique that measures the absorption of microwave radiation by molecules, corresponding to transitions between rotational energy levels. wesleyan.edu This method allows for the precise determination of molecular geometry, bond lengths, and bond angles in the gas phase.